5-(1-Adamantyl)-2-methoxybenzoic acid

Descripción

Chemical Identity and Nomenclature

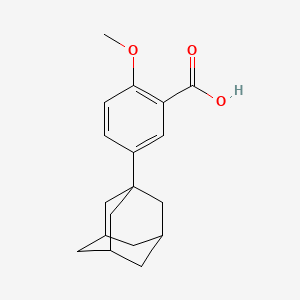

This compound represents a complex organic molecule characterized by its distinctive molecular formula of C18H22O3. The compound is officially registered under the Chemical Abstracts Service number 1354784-04-5, providing a unique identifier for this specific molecular structure. The systematic nomenclature reflects the compound's structural composition, wherein the adamantyl group occupies the 5-position of the benzoic acid ring, while a methoxy substituent is positioned at the 2-location.

The molecular architecture of this compound demonstrates the successful integration of two distinct chemical frameworks. The adamantyl moiety contributes a rigid, three-dimensional cage structure derived from adamantane, which possesses the molecular formula C10H16 and exhibits exceptional thermal stability with a melting point of 270 degrees Celsius. The adamantane structure itself displays tetrahedral symmetry and maintains carbon-carbon bond lengths of 1.54 Ångströms, nearly identical to those found in diamond crystal structures.

The benzoic acid component provides the foundational aromatic carboxylic acid framework. Benzoic acid, historically known since the sixteenth century, serves as the simplest aromatic carboxylic acid with the formula C6H5COOH. The compound was originally discovered through dry distillation processes described by Nostradamus in 1556, and subsequently investigated by other researchers including Alexius Pedemontanus and Blaise de Vigenère. The integration of methoxy substitution at the 2-position creates additional complexity in the molecular structure, introducing both steric and electronic effects that influence the compound's overall chemical behavior.

Historical Context of Adamantyl-Substituted Benzoic Acids

The development of adamantyl-substituted aromatic compounds represents a significant advancement in synthetic organic chemistry, with particular emphasis on the incorporation of the adamantyl radical into therapeutic and research compounds. Historical investigations have demonstrated that the 1-adamantyl radical appears frequently in active compounds possessing therapeutic activity, particularly when utilized as a substituent for aromatic systems. Early synthetic methodologies for producing these derivatives relied primarily on haloadamantane starting materials, especially 1-chloroadamantane or 1-bromoadamantane, which presented certain limitations in terms of reaction conditions and product purity.

Revolutionary advances in adamantane derivative synthesis emerged through the development of novel acyloxyadamantane-based processes. These methodologies enabled reactions to proceed at ambient temperature conditions without the release of dangerous gases, representing a substantial improvement over previous synthetic approaches. The new processes demonstrated remarkable efficiency in reducing reaction times while simultaneously minimizing byproduct formation, often eliminating unwanted side reactions entirely. These synthetic improvements facilitated the production of 1-adamantane derivatives in exceptionally pure forms with excellent yields, making industrial-scale isolation achievable through simple addition of hydroxylated organic solvents followed by filtration and water washing procedures.

The integration of adamantyl groups with benzoic acid derivatives has expanded significantly beyond therapeutic applications. Research investigations have explored the coupling of benzoic acid carbon-hydrogen bonds with various substrates using transition metal catalysis. Cobalt-catalyzed coupling reactions have demonstrated the ability to unite benzoic acids with alkynes, styrenes, and 1,3-dienes to provide cyclic products in favorable yields. These reactions proceed under controlled atmospheric conditions, utilizing nitrogen environments followed by oxygen exposure to achieve optimal product formation.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of organic chemistry, encompassing synthetic methodology development, structure-activity relationship studies, and fundamental investigations of molecular interactions. Contemporary research has demonstrated that adamantane derivatives exhibit diverse applications in medicinal chemistry, with particular emphasis on their unique structural, biological, and stimulus-responsive properties. The rigid adamantyl cage structure imparts distinct physical and chemical characteristics that influence molecular behavior in various chemical environments.

Recent investigations have explored the binding characteristics of substituted benzoic acids with biological macromolecules. Spectrofluorimetric titration studies involving 24 substituted benzoic acid anions and bovine serum albumin have revealed important structure-activity relationships. These investigations determined equilibrium constants according to 1:1 complex formation models, demonstrating that binding constant values for meta- and para-monosubstituted acids exhibit strong correlations with Hammett constants of substituents. Two- and three-parameter quantitative structure-activity relationship models utilizing theoretical molecular descriptors successfully described the observed binding values for comprehensive sets of substituted benzoic acids.

The synthesis and characterization of adamantyl-substituted compounds has revealed important insights into the influence of bulky cage groups on chemical reactivity. Research has demonstrated that the synthesis of substituted adamantanes and diamondoids frequently proceeds through carbocation or radical intermediates, with reaction pathways being particularly sensitive to the steric environment created by the bulky adamantyl cage structure. These findings have significant implications for understanding the reactivity patterns and synthetic accessibility of complex adamantyl-substituted aromatic systems.

Table 1: Key Chemical Properties of this compound

Table 2: Comparative Properties of Related Adamantane Compounds

The research applications of adamantyl-substituted benzoic acids continue to expand as investigators explore novel synthetic pathways and applications. Advanced synthetic approaches have enabled the preparation of complex molecular architectures incorporating both adamantyl and aromatic carboxylic acid functionalities. These developments have opened new avenues for investigating molecular recognition phenomena, catalyst design, and materials science applications where the unique combination of rigidity and functionality provided by adamantyl-substituted benzoic acids offers distinct advantages over conventional organic building blocks.

Structure

2D Structure

Propiedades

IUPAC Name |

5-(1-adamantyl)-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-21-16-3-2-14(7-15(16)17(19)20)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAIYIFIAKRVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 5-(1-adamantyl)-2-methoxybenzoic acid typically involves:

- Introduction of the adamantyl substituent at the 5-position of a methoxy-substituted benzoic acid derivative.

- Functional group interconversions to install the carboxylic acid moiety.

- Use of protecting groups where necessary to safeguard reactive functionalities during multi-step sequences.

- Activation of the benzoic acid derivative (e.g., conversion to acid chloride) to facilitate esterification or other coupling reactions.

Preparation via Acid Chloride Intermediate and Esterification

A prominent method involves the preparation of an acid chloride intermediate from a substituted benzoic acid, followed by esterification and subsequent hydrolysis to the target acid.

Acid Chloride Formation:

5-(1-adamantyl)-2-fluoro-4-methoxybenzoic acid is reacted with thionyl chloride under reflux until gas evolution ceases, indicating complete conversion to the acid chloride. This reaction typically uses anhydrous conditions and organic solvents such as tetrahydrofuran or methylene chloride in the presence of tertiary amines (e.g., pyridine or triethylamine) or alkaline hydrides like sodium hydride to facilitate the reaction.Esterification:

The acid chloride intermediate is reacted with benzene compounds bearing hydroxy groups para to the substituent to form esters. For example, allyl 4-hydroxybenzoate can be used to form esters under ambient temperature with stirring in organic solvents.Hydrolysis to Carboxylic Acid:

The ester intermediates are then hydrolyzed, often under catalytic hydrogenation conditions (e.g., palladium on charcoal for debenzylation) or by other deprotection methods, to yield the free carboxylic acid, this compound.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | Thionyl chloride, reflux, anhydrous solvent | Quantitative | Cessation of gas evolution indicates completion |

| Esterification | Allyl 4-hydroxybenzoate, triethylamine, DMAP, THF, ambient temperature, 20 h | 41% | Stirred under nitrogen atmosphere |

| Hydrolysis/Debenzylation | Pd/C catalyst, hydrogen atmosphere | 72% | Yields free acid with melting point 236–238 °C |

This method allows for controlled functionalization and purification steps, yielding high-purity this compound.

Direct Synthesis via Nucleophilic Aromatic Substitution and Hydrolysis

Another approach involves the nucleophilic aromatic substitution of o-chlorobenzonitrile derivatives followed by hydrolysis to introduce the methoxy and carboxylic acid groups.

Methoxylation:

o-Chlorobenzonitrile is reacted with sodium methylate (sodium methoxide) in an autoclave under nitrogen atmosphere at elevated temperatures (80–150 °C) and pressures (0.2–1.4 MPa). This reaction converts the chloro group to a methoxy substituent, forming o-methoxybenzonitrile.Hydrolysis:

The nitrile group is hydrolyzed under acidic conditions (pH < 4) after cooling, precipitating the corresponding o-methoxybenzoic acid. The process involves distillation to remove methanol and controlled pH adjustment to isolate the acid.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methoxylation | Sodium methylate (30%), 80–150 °C, 0.2–1.4 MPa, 2–4 h | Not specified | Nitrogen atmosphere, autoclave |

| Hydrolysis | Acidification with HCl to pH < 4, filtration, drying | Not specified | White solid isolated |

This method is more general for methoxybenzoic acid derivatives and may require further functionalization to introduce the adamantyl group.

Adamantyl Group Introduction

The adamantyl substituent is typically introduced via Friedel-Crafts alkylation or by coupling reactions involving adamantyl-containing reagents.

Friedel-Crafts Alkylation:

Direct alkylation of methoxy-substituted benzoic acid derivatives with adamantyl halides in the presence of Lewis acids (e.g., AlCl3) can install the adamantyl group at the 5-position. However, this method requires careful control to avoid polyalkylation and to maintain the integrity of the carboxylic acid group.Coupling via Activated Acid Derivatives:

Using acid chlorides or mixed anhydrides of methoxybenzoic acid derivatives, coupling with adamantyl-containing nucleophiles or phenols under mild conditions (e.g., presence of tertiary amines) can yield the adamantyl-substituted esters or acids.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid chloride intermediate + esterification + hydrolysis | Thionyl chloride, allyl 4-hydroxybenzoate, Pd/C catalyst | High purity, controlled steps, good yields | Multi-step, requires protection/deprotection |

| Nucleophilic aromatic substitution + hydrolysis | Sodium methylate, autoclave, acidic workup | Direct methoxylation, scalable | Does not directly introduce adamantyl group |

| Friedel-Crafts alkylation | Adamantyl halide, AlCl3 | Direct adamantyl introduction | Harsh conditions, risk of side reactions |

Análisis De Reacciones Químicas

Types of Reactions

5-(1-Adamantyl)-2-methoxybenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of 5-(1-Adamantyl)-2-carboxybenzoic acid.

Reduction: Formation of 5-(1-Adamantyl)-2-methoxybenzyl alcohol.

Substitution: Formation of various substituted adamantyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Anticancer Properties

The compound has been studied for its potential antiviral and anticancer activities. Research indicates that derivatives of 5-(1-Adamantyl)-2-methoxybenzoic acid exhibit significant biological activities, particularly in inhibiting viral replication and modulating cancer cell pathways. For example, studies have shown that compounds with the adamantyl moiety can enhance the efficacy of drugs targeting viral infections like influenza and HIV due to their ability to penetrate cellular membranes effectively .

Table 1: Biological Activity of this compound Derivatives

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| This compound | Antiviral | Influenza Virus | |

| This compound | Anticancer | Various Cancer Cell Lines | |

| This compound | Antimicrobial | Bacterial Strains |

Drug Development

The adamantyl group enhances the stability and bioavailability of pharmaceutical compounds, making them more effective as therapeutic agents. Techniques such as reductive amination and C–H arylation are employed to incorporate the adamantane structure into drug molecules, improving their pharmacokinetic profiles .

Materials Science

Nanomaterials Synthesis

Due to its unique structural properties, this compound is utilized in the synthesis of advanced nanomaterials. The compound's symmetrical structure contributes to the stability of nanoscale constructs, which are critical in electronics and coatings .

Table 2: Applications of this compound in Materials Science

| Application Area | Description | Result |

|---|---|---|

| Polymer Production | Used as a building block for diamond-like polymers | Enhanced thermal stability |

| Nanocomposites | Incorporation into nanomaterials for electronics | Improved electrical conductivity |

Biochemical Research

Mechanism of Action

The mechanism through which this compound exerts its effects involves interactions with specific biological targets. The adamantyl moiety enhances lipophilicity, allowing better penetration into lipid membranes, while the methoxy group contributes to binding affinity with enzymes and receptors involved in various biochemical pathways .

Case Study: Interaction with Bradykinin Receptors

A study evaluated the interaction of adamantane derivatives with bradykinin receptors, revealing enhanced antagonistic activity when bulky groups like 1-adamantaneacetic acid were introduced. This finding suggests potential applications in designing more effective receptor blockers for therapeutic use .

Mecanismo De Acción

The mechanism of action of 5-(1-Adamantyl)-2-methoxybenzoic acid involves its interaction with biological targets through its adamantyl and methoxybenzoic acid moieties. The adamantyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and interact with membrane proteins. The methoxybenzoic acid portion can participate in hydrogen bonding and electrostatic interactions with various molecular targets, influencing biological pathways and exerting its effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituents or core scaffolds. Key comparisons include:

Physicochemical Properties

- Lipophilicity: The adamantyl group significantly increases logP values compared to non-adamantyl analogues. For instance, 2-methoxybenzoic acid (logP ~1.5) lacks the hydrophobic adamantane, whereas this compound’s logP is estimated to be >4 .

- Thermal Stability : Adamantane derivatives often exhibit high melting points due to their rigid structure. A related compound, ethyl 5-[(1-adamantyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate, melts at 295–296°C , suggesting similar thermal resilience for the target compound.

Spectroscopic Data

- NMR : The adamantyl group in this compound produces distinct ¹H-NMR signals at δ ~1.7–2.1 ppm (adamantane protons) and δ ~3.9 ppm (methoxy group) .

- Mass Spectrometry : Molecular ion peaks at m/z 286.37 (M⁺) confirm the molecular weight .

Key Differentiators

Adamantane vs. Non-Adamantyl Analogues: The adamantyl group enhances lipophilicity and steric bulk, improving membrane interaction but reducing aqueous solubility compared to 2-methoxybenzoic acid .

Ester vs. Carboxylic Acid : Ester derivatives (e.g., methyl esters) offer tunable pharmacokinetics, whereas the carboxylic acid form may exhibit stronger target binding due to ionization .

Biological Activity : Adamantyl-containing compounds show broader antimicrobial profiles than simpler benzoic acids, likely due to enhanced bioavailability .

Actividad Biológica

5-(1-Adamantyl)-2-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound features an adamantyl group, which is known to enhance the stability and bioavailability of drugs. The methoxy group contributes to its chemical reactivity and interaction with biological targets. The unique combination of these structural elements imparts distinct biological properties to the compound.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study on related adamantane derivatives reported strong antibacterial activity against various strains, including Gram-positive bacteria such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 μM .

| Compound | Activity | MIC (μM) |

|---|---|---|

| This compound | Antibacterial | 8 |

| Related derivatives | Antimicrobial | Varies |

Antiviral Activity

The antiviral potential of adamantane derivatives is well-documented, with compounds demonstrating effectiveness against several viral infections. Although specific data for this compound is limited, its structural similarity to other adamantane compounds suggests potential antiviral effects .

Anticancer Activity

This compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies have shown that related compounds exhibit significant cytotoxicity against MCF-7 (breast cancer) and other cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 1.2 to 5.3 μM against MCF-7 cells .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 3.1 |

| T47D | 3.0 |

| PC3 | 4.0 |

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The adamantyl group enhances membrane penetration, while the hydroxyl and methoxy groups facilitate binding to enzymes and receptors involved in various biological pathways.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized a series of adamantane derivatives, assessing their antimicrobial and anti-inflammatory activities. Results indicated that certain derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Antiproliferative Studies : Another research effort evaluated the cytotoxicity of similar compounds against various cancer cell lines, yielding promising results that support further investigation into their therapeutic potential .

Q & A

Q. What are the recommended synthesis protocols for 5-(1-Adamantyl)-2-methoxybenzoic acid in academic research?

- Methodological Answer : The synthesis typically involves coupling adamantane derivatives with methoxybenzoic acid precursors. For example, adamantyl groups can be introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions under anhydrous conditions. A catalytic system (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at reflux (70–80°C) is commonly used. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation. Structural analogs in adamantyl-substituted compounds suggest similar protocols .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm adamantyl and methoxybenzene moieties (¹H NMR: δ 1.6–2.1 ppm for adamantyl protons; δ 3.8–4.0 ppm for methoxy groups).

- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₂O₃). Thermodynamic models (Abraham solvation parameters) can predict partition coefficients to cross-validate solubility data .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in tightly sealed containers under inert gas (argon/nitrogen) to prevent oxidation. Maintain a dry, ventilated environment (humidity <30%) at 2–8°C. Avoid exposure to light or reactive solvents. Stability under these conditions is inferred from adamantane-carboxylic acid analogs .

Advanced Research Questions

Q. How can computational models predict the solubility and partition coefficients of this compound in different solvents?

- Methodological Answer : Apply the Abraham solvation parameter model using descriptors for hydrogen-bond acidity (A = 0.45), basicity (B = 0.62), and McGowan volume (V = 1.1313). For example:

- Water-to-organic solvent partition (log P) : Calculated as 1.15–1.17 for alcohols like 3-methyl-1-butanol.

- Gas-to-solvent partition (log L) : Predicted at ~7.96–7.98 for 2-pentanol.

These values align with experimental data for structurally similar 2-methoxybenzoic acids, with deviations <0.15 log units .

Q. What strategies are effective in resolving contradictions between experimental and computational data for adamantyl-substituted benzoic acids?

- Methodological Answer :

- Validate dimerization effects : Carboxylic acids often dimerize in non-polar solvents, skewing experimental log P values. Use FT-IR spectroscopy to detect dimer signatures (O–H stretching at 2500–3000 cm⁻¹).

- Cross-check solvent systems : Compare results across solvents with varying polarity (e.g., 1-octanol vs. toluene). Discrepancies >0.3 log units suggest experimental artifacts (e.g., incomplete dissolution).

- Replicate with controlled humidity : Moisture can alter thermodynamic measurements; use Karl Fischer titration to quantify water content .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Test concentrations from 1–100 μg/mL.

- Enzyme Inhibition : Screen for COX-2 or 5-lipoxygenase inhibition using fluorometric assays (IC₅₀ determination).

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values. Reference adamantyl derivatives showing anti-HIV and antiparasitic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.